1-Methanesulfonylpiperidin-3-ylamine, also known as N-Methyl-1-(methylsulfonyl)piperidin-3-amine, is a chemical compound characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an amino group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound is cataloged in chemical databases such as PubChem and Benchchem, where it is associated with specific identifiers and molecular characteristics. Its CAS number is 344419-31-4, which uniquely identifies it in chemical literature and databases.
1-Methanesulfonylpiperidin-3-ylamine belongs to the class of piperidine derivatives. Piperidines are saturated six-membered heterocycles containing one nitrogen atom. This compound specifically contains a methylsulfonyl group, which enhances its reactivity and potential interactions in biological systems.
The synthesis of 1-Methanesulfonylpiperidin-3-ylamine involves several key steps:
1. Formation of the Piperidine Ring:
The piperidine ring can be synthesized through methods such as reductive amination of 1,5-diketones or cyclization of amino alcohols. This step lays the foundation for the subsequent modifications to the ring structure.
2. Introduction of the Methylsulfonyl Group:
The methylsulfonyl group is introduced via sulfonylation reactions. Typically, methanesulfonyl chloride is reacted with the piperidine derivative in the presence of a base like triethylamine to facilitate the substitution reaction.
3. N-Methylation:
The final step involves methylation of the nitrogen atom in the piperidine ring. This can be achieved using reagents such as methyl iodide or dimethyl sulfate under basic conditions, resulting in the formation of 1-Methanesulfonylpiperidin-3-ylamine.
The molecular formula for 1-Methanesulfonylpiperidin-3-ylamine is C₇H₁₅N₂O₂S, with a molecular weight of approximately 192.28 g/mol. The structure consists of:
1-Methanesulfonylpiperidin-3-ylamine can undergo various chemical reactions:
1. Oxidation:
The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding sulfoxides or sulfones depending on reaction conditions.
2. Reduction:
Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may lead to secondary amines or other reduced forms.
3. Substitution Reactions:
The methylsulfonyl group can participate in nucleophilic substitution reactions where it may be replaced by other nucleophiles such as amines or thiols.
The mechanism of action for 1-Methanesulfonylpiperidin-3-ylamine involves its interactions with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through its functional groups:
1-Methanesulfonylpiperidin-3-ylamine is typically a solid at room temperature, with specific melting points depending on purity and crystallization conditions (not specified in available data).
Key chemical properties include:
Relevant data on its reactivity profiles can be derived from standard organic chemistry references but are not detailed in available sources.
1-Methanesulfonylpiperidin-3-ylamine has several scientific applications:
1. Organic Synthesis:
It serves as an intermediate in synthesizing various organic compounds, particularly those requiring piperidine derivatives.
2. Biological Research:
Studies are ongoing to explore its potential antimicrobial and antiviral properties, making it a candidate for pharmaceutical development.
3. Industrial Uses:
The compound may find applications in producing agrochemicals, dyes, and other industrial chemicals due to its functional versatility .
Piperidine—a six-membered heterocycle with one nitrogen atom—represents one of medicinal chemistry's most privileged scaffolds. Its saturated ring system provides structural rigidity while maintaining conformational flexibility, enabling optimal interactions with diverse biological targets. Historically, piperidine emerged as a fundamental building block in neuropharmacology, exemplified by endogenous catecholamines like dopamine and norepinephrine which feature ethylamine-linked piperidine precursors [4]. The structural simplification of complex alkaloids led to clinically indispensable piperidine-containing agents: haloperidol (antipsychotic, 1958), meperidine (analgesic, 1939), and later donepezil (acetylcholinesterase inhibitor for Alzheimer’s, 1996) [2] [4]. Contemporary analyses reveal that piperidine derivatives constitute >20 classes of pharmaceuticals, with >7,000 piperidine-related publications in the past five years alone [2]. This persistent utility stems from the scaffold’s ability to enhance metabolic stability, membrane permeability, and three-dimensionality—critical for escaping "flatland" molecules that dominate underperforming screening libraries [2] [3].
Table 1: Clinically Significant Piperidine-Containing Drugs
Compound | Therapeutic Class | Key Structural Feature |
---|---|---|
Haloperidol | Antipsychotic | 4-Fluorophenyl-piperidin-1-yl |
Donepezil | Anti-Alzheimer’s | Benzylpiperidine |
Diphenidol | Antiemetic | 1-(Diphenylmethyl)piperidine |
Melperone | Antipsychotic | 4-Fluorophenyl-piperidin-1-yl |
Carvedilol | β-Blocker (hypertension) | Carbazolyl-piperidine |
Sulfonamide functionalization of piperidine marks a strategic evolution in scaffold optimization. The sulfonamide group (–SO₂NH–) introduces hydrogen-bond acceptor/donor capabilities, enhancing target binding specificity while modulating physicochemical properties. Classical synthetic routes relied on pyridine hydrogenation under harsh conditions (high-pressure metal catalysis), but modern multicomponent reactions (MCRs) now enable efficient construction of complex sulfonamide-piperidine hybrids [2] [3]. For instance, Cui et al. developed a one-pot MCR using benzofuran, primary amines, and formaldehyde to synthesize benzofuran-fused N-sulfonylpiperidines—scaffolds exhibiting potent inhibitory activity against metabolic enzymes like dipeptidyl peptidase-4 (DPP-4) for diabetes therapy [3]. Similarly, sulfonamide-piperidine conjugates demonstrate high affinity for zinc metalloenzymes: carbonic anhydrase inhibitors (CAIs) bearing piperidine-sulfonamide motifs achieve low-nM Ki values by coordinating the catalytic zinc ion while exploiting hydrophobic pockets [4]. The synthetic versatility of these derivatives is further evidenced by chemoselective modifications, such as late-stage Suzuki–Miyaura coupling on halogenated sulfonamido-piperidines [2].
Table 2: Sulfonamide-Functionalized Piperidines in Targeted Therapy
Compound Class | Biological Target | Potency (Ki/IC₅₀) | Key Advantage |
---|---|---|---|
Piperidine-monothiocarbamates | Carbonic Anhydrase II | 26–43 nM | Enhanced isoform selectivity |
Symmetric sulfamide-piperidines | Carbonic Anhydrase I/II | <10 nM | Dual inhibition |
Benzofuran-fused piperidines | DPP-4 | Sub-μM | Oral bioavailability |
1-Phenyl-2-phenethylamine sulfamides | Aldose reductase | Low μM | Mitigates diabetic complications |
The methanesulfonyl (–SO₂CH₃) group confers distinct advantages over conventional sulfonamides in piperidine optimization: its strong electron-withdrawing nature increases the piperidine nitrogen’s pKa, strengthening ionic interactions in binding pockets, while the methyl group provides steric bulk without compromising solubility. The CDK inhibitor R547 exemplifies this design, where 1-methanesulfonylpiperidin-4-ylamine serves as a critical pharmacophore. In R547, the methanesulfonyl group enhances ATP-competitive inhibition by forming hydrogen bonds with CDK2’s backbone carbonyl of Glu81 and sidechain of Lys89, achieving sub-nM Ki values (0.001–0.003 μM against CDK1/2/4) [1] [6]. Crucially, this substituent contributes to kinase selectivity: R547 shows no activity against 50+ serine/threonine/tyrosine kinases (Ki >10 μM), attributed to the methanesulfonyl group’s precise steric fit in the hydrophobic pocket of CDKs but not other kinases [1]. X-ray crystallography confirms the sulfonyl oxygen’s hydrogen bonding with the kinase hinge region, a binding mode unattainable with bulkier aryl sulfonamides [6]. Beyond kinase inhibitors, methanesulfonyl-piperidines improve blood-brain barrier penetration in neurotherapeutics (e.g., 5-HT₆ receptor antagonists) due to balanced logP/logD profiles (–SO₂CH₃ reduces cLogP by ≈1 vs. methyl) [2].
Table 3: Impact of Methanesulfonyl-Piperidine Motif on CDK Inhibition
CDK Isoform | Kᵢ (μM) of R547 | Selectivity vs. Non-CDK Kinases | Key Binding Interactions |
---|---|---|---|
CDK1 | 0.001 | >10,000-fold | H-bond: Glu81/Lys89 (CDK2 orthosteric site) |
CDK2 | 0.003 | >10,000-fold | Hydrophobic: Phe82 |
CDK4 | 0.001 | >10,000-fold | Van der Waals: Val96 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0